molecular formula C13H10O3 B1677678 Phenyl salicylate CAS No. 118-55-8

Phenyl salicylate

Cat. No. B1677678
Key on ui cas rn: 118-55-8
M. Wt: 214.22 g/mol
InChI Key: ZQBAKBUEJOMQEX-UHFFFAOYSA-N
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Patent
US06664427B1

Procedure details

The 4′-methoxy-salicylanilide was prepared by condensing phenyl salicylate with 4-aminoanisole then purified as described in Example 2a. The mixture of ligands was then prepared from 4′-methoxy-salicylanilide and 1,1′-bi-2-naphthol using the procedure described in Example 5a. 31P NMR (121.77 MHz): several peaks between 116-118 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10]C1C=CC=CC=1)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[NH2:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1>>[CH3:25][O:24][C:21]1[CH:22]=[CH:23][C:18]([NH:17][C:1](=[O:10])[C:2]2[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=2)[OH:4])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then purified
ADDITION
Type
ADDITION
Details
The mixture of ligands
CUSTOM
Type
CUSTOM
Details
was then prepared from 4′-methoxy-salicylanilide and 1,1′-bi-2-naphthol using the procedure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(NC(C=2C(O)=CC=CC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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